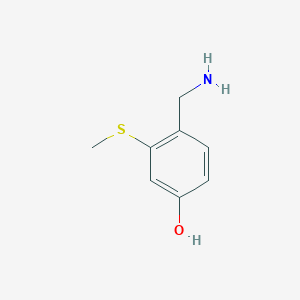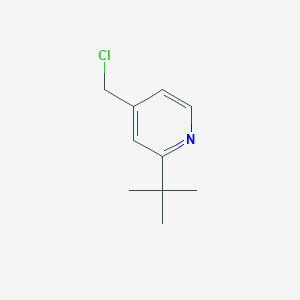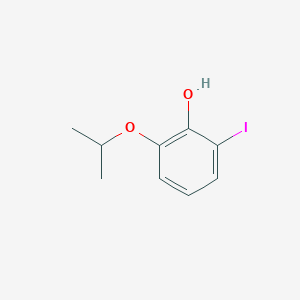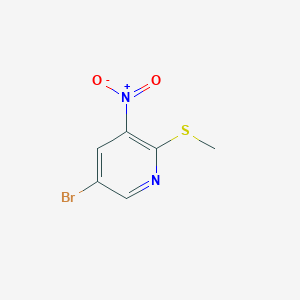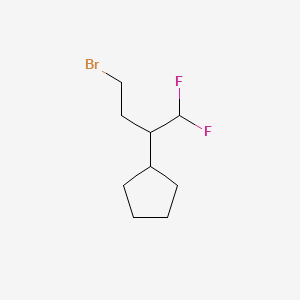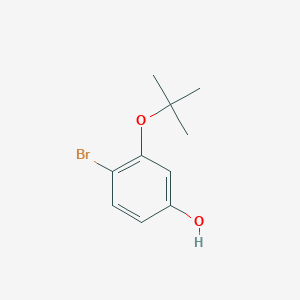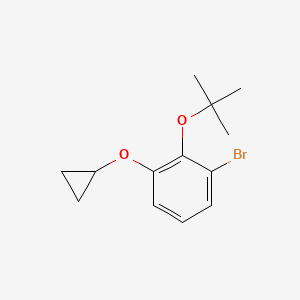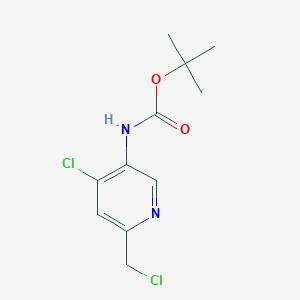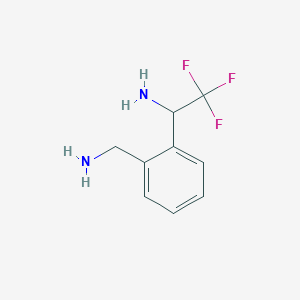
1-(2-Aminomethyl-phenyl)-2,2,2-trifluoro-ethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Aminomethyl-phenyl)-2,2,2-trifluoro-ethylamine is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a trifluoroethylamine group attached to a phenyl ring with an aminomethyl substituent, making it a versatile molecule for various applications in chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminomethyl-phenyl)-2,2,2-trifluoro-ethylamine typically involves the reaction of 2-aminomethylphenyl derivatives with trifluoroethylamine under controlled conditions. One common method includes the use of Grignard reagents, where 2-aminomethylphenyl magnesium bromide reacts with trifluoroethylamine to yield the desired product . The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture interference.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Aminomethyl-phenyl)-2,2,2-trifluoro-ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Applications De Recherche Scientifique
1-(2-Aminomethyl-phenyl)-2,2,2-trifluoro-ethylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(2-Aminomethyl-phenyl)-2,2,2-trifluoro-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethylamine group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. This interaction can result in various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways .
Comparaison Avec Des Composés Similaires
1-(2-Aminomethylphenyl)-3-trifluoromethyl-N-(3-fluoro-2’-sulfamoylbiphenyl-4-yl)-1H-pyrazole-5-carboxamide (DPC602): A potent and selective inhibitor of Factor Xa.
2-Methyl-1-substituted phenyl-2-propylamine: Used in the synthesis of beta2-adrenergic receptor stimulant drugs.
Uniqueness: 1-(2-Aminomethyl-phenyl)-2,2,2-trifluoro-ethylamine stands out due to its trifluoroethylamine group, which imparts unique chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable molecule for various applications.
Propriétés
Formule moléculaire |
C9H11F3N2 |
|---|---|
Poids moléculaire |
204.19 g/mol |
Nom IUPAC |
1-[2-(aminomethyl)phenyl]-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C9H11F3N2/c10-9(11,12)8(14)7-4-2-1-3-6(7)5-13/h1-4,8H,5,13-14H2 |
Clé InChI |
BXFXNLBGSDBWPN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CN)C(C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9-Bromo-7-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14850670.png)

